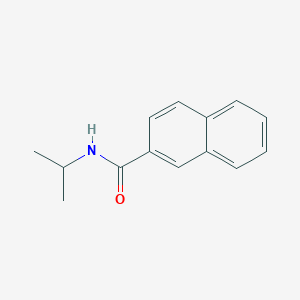![molecular formula C13H16ClN3OS B5733279 1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that was initially developed for research purposes. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. CP-47,497 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用机制
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide exerts its effects by binding to the cannabinoid receptors in the brain and other tissues. It has a high affinity for both the CB1 and CB2 receptors, which are the two main types of cannabinoid receptors in the body. Upon binding to these receptors, this compound activates a cascade of signaling pathways that ultimately lead to the various effects of cannabinoids.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, many of which are similar to those of natural cannabinoids. It has been shown to reduce pain and inflammation, increase appetite, and improve mood. This compound has also been shown to have antipsychotic effects, which may be useful in the treatment of certain psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids in a controlled and precise manner. However, one limitation of using this compound is its potential for abuse and diversion. Therefore, it must be handled and stored with strict safety protocols to prevent unauthorized access.
未来方向
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide has opened up new avenues for research in the field of cannabinoid pharmacology. Some potential future directions for research include:
1. Investigating the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system.
2. Developing new drugs that target the cannabinoid receptors, based on the structure and activity of this compound.
3. Studying the long-term effects of this compound on the brain and other organs, to better understand the potential risks and benefits of using cannabinoids for therapeutic purposes.
4. Exploring the potential of this compound as a tool for studying the endocannabinoid system, which is the body's natural system for regulating mood, appetite, and pain.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and has opened up new avenues for research in the field of cannabinoid pharmacology. While there are some limitations to its use, this compound remains an important tool for studying the cannabinoid receptors and their role in various physiological and pathological processes.
合成方法
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available. However, it is known that the synthesis process involves the use of specialized equipment and techniques to ensure the purity and potency of the final product.
科学研究应用
1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been widely used in scientific research as a tool for studying the cannabinoid receptors and their role in various physiological and pathological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. This compound has also been used to study the mechanisms of action of other cannabinoids and to develop new drugs that target the cannabinoid receptors.
属性
IUPAC Name |
1-[(2-chlorophenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-3-1-2-4-11(10)16-13(19)17-7-5-9(6-8-17)12(15)18/h1-4,9H,5-8H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCCWWQTFTJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)